![molecular formula C9H11O3P B14646912 [(2-Ethenylphenyl)methyl]phosphonic acid CAS No. 53452-74-7](/img/structure/B14646912.png)
[(2-Ethenylphenyl)methyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Ethenylphenyl)methyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a benzyl group with an ethenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Ethenylphenyl)methyl]phosphonic acid can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form a phosphonate ester, which is then hydrolyzed to yield the phosphonic acid . Another method is the catalytic cross-coupling reaction, which involves the coupling of a phosphonate ester with an aryl halide in the presence of a palladium catalyst . The Mannich-type condensation is also used, where an amine, formaldehyde, and a phosphite react to form the desired phosphonic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Michaelis-Arbuzov reaction is favored due to its efficiency and scalability. The process involves the use of bromotrimethylsilane followed by methanolysis to achieve dealkylation of dialkyl phosphonates .
Análisis De Reacciones Químicas
Types of Reactions
[(2-Ethenylphenyl)methyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide.
Substitution: The ethenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted benzyl phosphonic acids .
Aplicaciones Científicas De Investigación
[(2-Ethenylphenyl)methyl]phosphonic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of [(2-Ethenylphenyl)methyl]phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong coordination bonds with metal ions, making it effective in various catalytic and coordination processes . The ethenyl group allows for further functionalization and interaction with other molecules, enhancing its versatility .
Comparación Con Compuestos Similares
Similar Compounds
Methylphosphonic acid: Similar in structure but lacks the ethenyl and benzyl groups.
Ethylphosphonic acid: Similar but with an ethyl group instead of the ethenyl group.
Phenylphosphonic acid: Similar but lacks the ethenyl group.
Propiedades
Número CAS |
53452-74-7 |
|---|---|
Fórmula molecular |
C9H11O3P |
Peso molecular |
198.16 g/mol |
Nombre IUPAC |
(2-ethenylphenyl)methylphosphonic acid |
InChI |
InChI=1S/C9H11O3P/c1-2-8-5-3-4-6-9(8)7-13(10,11)12/h2-6H,1,7H2,(H2,10,11,12) |
Clave InChI |
YSZBJRZHRAWWHK-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=CC=C1CP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


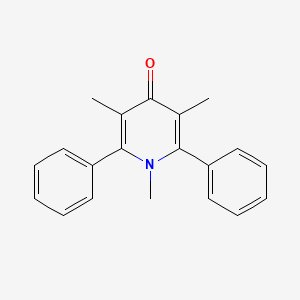
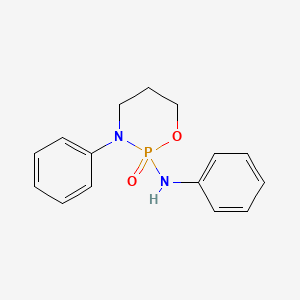

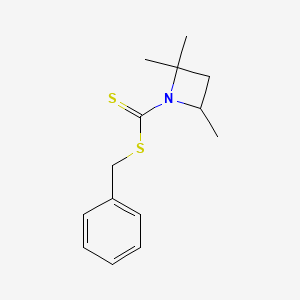
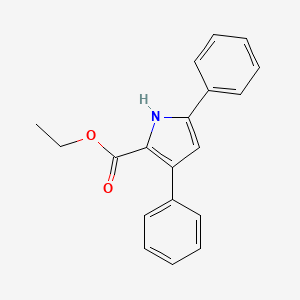
![2-[(Trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14646859.png)

![4-Bromo-2,6-bis[(dimethylamino)methyl]phenol](/img/structure/B14646872.png)


![1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14646902.png)
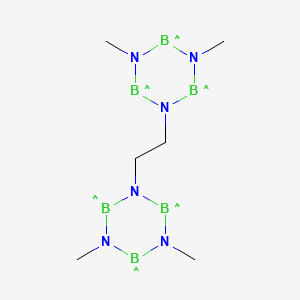
![Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14646905.png)
![1,1'-Dihydropyrimidine-1,3(2h,4h)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one]](/img/structure/B14646908.png)
